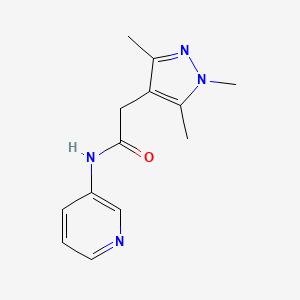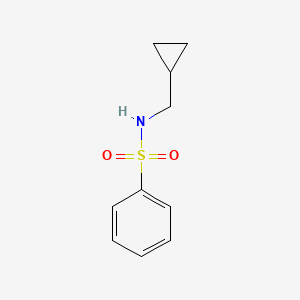![molecular formula C18H22N2O2 B7538346 5-methyl-N-[[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]furan-2-carboxamide](/img/structure/B7538346.png)
5-methyl-N-[[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-N-[[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]furan-2-carboxamide, commonly known as MPFC, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. MPFC is a small molecule that has been shown to have promising effects on certain biological processes.
Wirkmechanismus
The mechanism of action of MPFC is not fully understood, but it is believed to act through multiple pathways. MPFC has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. Additionally, MPFC has been shown to modulate the activity of certain neurotransmitters, which may contribute to its neuroprotective effects.
Biochemical and physiological effects:
MPFC has been shown to have various biochemical and physiological effects. In animal models, MPFC has been shown to reduce tumor growth and inflammation, improve cognitive function, and protect against neurodegenerative diseases. Additionally, MPFC has been shown to modulate the activity of certain neurotransmitters, which may contribute to its effects on cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MPFC in lab experiments is its small size, which allows for easy penetration of cell membranes. Additionally, MPFC has been shown to have low toxicity in animal models. However, one limitation of using MPFC in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability.
Zukünftige Richtungen
There are several future directions for research on MPFC. One area of interest is its potential use as a therapeutic agent for cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of MPFC and its effects on neurotransmitter activity. Finally, studies are needed to assess the safety and efficacy of MPFC in human clinical trials.
In conclusion, MPFC is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. Its small size and low toxicity make it an attractive candidate for further research. While its mechanism of action is not fully understood, studies have shown promising effects on various biological processes. Further research is needed to fully understand the potential of MPFC as a therapeutic agent.
Synthesemethoden
The synthesis of MPFC involves several steps, including the reaction of 4-(pyrrolidin-1-ylmethyl)benzaldehyde with furan-2-carboxylic acid, followed by the addition of methylamine. The final product is then purified through recrystallization. The purity of the compound is assessed through various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
MPFC has been studied for its potential therapeutic applications in various biological processes, including cancer, inflammation, and neurodegenerative diseases. Studies have shown that MPFC can inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, MPFC has been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
5-methyl-N-[[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-14-4-9-17(22-14)18(21)19-12-15-5-7-16(8-6-15)13-20-10-2-3-11-20/h4-9H,2-3,10-13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAYTISDJQHVSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NCC2=CC=C(C=C2)CN3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-[[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(5,6-Difluorobenzimidazol-1-yl)methyl]-3-fluorobenzonitrile](/img/structure/B7538281.png)

![5-chloro-N-[3-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide](/img/structure/B7538302.png)
![4-[4-(2-Methoxyethyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine](/img/structure/B7538304.png)


![2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B7538321.png)
![N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B7538332.png)
![3-[(2,5-Dimethylthiophen-3-yl)sulfonylamino]-4-fluorobenzoic acid](/img/structure/B7538343.png)

![N~1~-{4-[2-(3-hydroxyanilino)-1,3-thiazol-4-yl]phenyl}acetamide](/img/structure/B7538355.png)
![N-[(1-benzylpyrazol-4-yl)methyl]-N-methyl-2-(2-oxoazepan-1-yl)acetamide](/img/structure/B7538362.png)
![2-[[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylphenyl)ethanone](/img/structure/B7538366.png)
![4-[7-Methyl-3-(oxolan-2-ylmethylamino)imidazo[1,2-a]pyridin-2-yl]benzene-1,3-diol](/img/structure/B7538370.png)